1-[4-(2,2-Dimethylpropyl)-1h-imidazol-2-yl]-2-[4-(5-fluoropyridin-2-yl)phenyl]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CHEMBL1672352 is a bioactive molecule cataloged in the ChEMBL database, which is a manually curated database of bioactive molecules with drug-like properties
Preparation Methods
The synthetic routes and reaction conditions for CHEMBL1672352 are not explicitly detailed in the available literature. compounds in the ChEMBL database are typically synthesized through standard organic synthesis techniques, which may involve multiple steps of chemical reactions under controlled conditions. Industrial production methods would likely involve scaling up these laboratory procedures to produce the compound in larger quantities, ensuring purity and consistency.
Chemical Reactions Analysis
CHEMBL1672352, like many bioactive molecules, can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group in the molecule with another, often using reagents like halogens or nucleophiles.
The specific reagents and conditions used in these reactions would depend on the functional groups present in CHEMBL1672352. The major products formed from these reactions would vary based on the specific reaction pathways and conditions employed.
Scientific Research Applications
CHEMBL1672352 has a wide range of scientific research applications, including:
Chemistry: It can be used as a tool compound to study various chemical reactions and mechanisms.
Biology: It may be used to investigate biological pathways and interactions at the molecular level.
Medicine: It has potential therapeutic applications, possibly serving as a lead compound for drug development.
Industry: It could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which CHEMBL1672352 exerts its effects would depend on its specific molecular structure and the biological targets it interacts with. Typically, bioactive molecules interact with specific proteins or enzymes, modulating their activity and thereby affecting various cellular pathways. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
CHEMBL1672352 can be compared with other similar bioactive molecules in the ChEMBL database. Similar compounds might share structural features or functional groups, but CHEMBL1672352 may exhibit unique properties or activities that distinguish it from others. Some similar compounds could include those with comparable bioactivity profiles or those used in similar research applications.
Méthodes De Préparation
The synthetic routes and reaction conditions for CHEMBL1672352 are not explicitly detailed in the available literature. compounds in the ChEMBL database are typically synthesized through standard organic synthesis techniques, which may involve multiple steps of chemical reactions under controlled conditions. Industrial production methods would likely involve scaling up these laboratory procedures to produce the compound in larger quantities, ensuring purity and consistency.
Analyse Des Réactions Chimiques
CHEMBL1672352, like many bioactive molecules, can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group in the molecule with another, often using reagents like halogens or nucleophiles.
The specific reagents and conditions used in these reactions would depend on the functional groups present in CHEMBL1672352. The major products formed from these reactions would vary based on the specific reaction pathways and conditions employed.
Applications De Recherche Scientifique
CHEMBL1672352 has a wide range of scientific research applications, including:
Chemistry: It can be used as a tool compound to study various chemical reactions and mechanisms.
Biology: It may be used to investigate biological pathways and interactions at the molecular level.
Medicine: It has potential therapeutic applications, possibly serving as a lead compound for drug development.
Industry: It could be used in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism by which CHEMBL1672352 exerts its effects would depend on its specific molecular structure and the biological targets it interacts with. Typically, bioactive molecules interact with specific proteins or enzymes, modulating their activity and thereby affecting various cellular pathways. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparaison Avec Des Composés Similaires
CHEMBL1672352 can be compared with other similar bioactive molecules in the ChEMBL database. Similar compounds might share structural features or functional groups, but CHEMBL1672352 may exhibit unique properties or activities that distinguish it from others. Some similar compounds could include those with comparable bioactivity profiles or those used in similar research applications.
Propriétés
Formule moléculaire |
C22H26FN3O |
---|---|
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
1-[5-(2,2-dimethylpropyl)-1H-imidazol-2-yl]-2-[4-(5-fluoropyridin-2-yl)phenyl]propan-2-ol |
InChI |
InChI=1S/C22H26FN3O/c1-21(2,3)11-18-14-25-20(26-18)12-22(4,27)16-7-5-15(6-8-16)19-10-9-17(23)13-24-19/h5-10,13-14,27H,11-12H2,1-4H3,(H,25,26) |
Clé InChI |
SQDJZWNPXIGNRP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC1=CN=C(N1)CC(C)(C2=CC=C(C=C2)C3=NC=C(C=C3)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.